Product packaging for 5-Bromo-4-(tert-Butyl)-6-methylpyrimidine(Cat. No.:CAS No. 34954-29-5)

5-Bromo-4-(tert-Butyl)-6-methylpyrimidine

Cat. No.: B3261897
CAS No.: 34954-29-5
M. Wt: 229.12 g/mol
InChI Key: QYHKURLWAZEYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-4-(tert-Butyl)-6-methylpyrimidine (CAS 34954-29-5) is a high-purity chemical building block offered for research and development purposes. This compound, with a molecular formula of C 9 H 13 BrN 2 and a molecular weight of 229.12 g/mol, is characterized by its bromo-substituted pyrimidine core, which is sterically influenced by the tert-butyl and methyl groups . As a substituted pyrimidine, this compound serves as a versatile synthetic intermediate. Its primary research value lies in its potential for use in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, where the bromo substituent can be selectively functionalized. This makes it a valuable scaffold in medicinal chemistry for the construction of more complex molecules, particularly in the exploration of active pharmaceutical ingredients (APIs) and functional materials. Researchers value this compound for its ability to introduce specific steric and electronic properties into a target molecule. For safe handling and storage, it is recommended to keep the material sealed in a dry environment at 2-8°C . Please be advised: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13BrN2 B3261897 5-Bromo-4-(tert-Butyl)-6-methylpyrimidine CAS No. 34954-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-tert-butyl-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-6-7(10)8(9(2,3)4)12-5-11-6/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHKURLWAZEYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 4 Tert Butyl 6 Methylpyrimidine

Historical Context and Evolution of Pyrimidine (B1678525) Ring Synthesis

The journey into the synthesis of pyrimidines began in the late 19th century. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by reacting urea (B33335) with malonic acid using phosphorus oxychloride. orgsyn.org A systematic investigation of pyrimidines was later initiated by Pinner in 1884, who synthesized derivatives through the condensation of amidines with ethyl acetoacetate. orgsyn.org Pinner was also the first to coin the term "pyrimidin" in 1885. The parent, unsubstituted pyrimidine ring was first prepared in 1900 by Gabriel and Colman, who converted barbituric acid into 2,4,6-trichloropyrimidine (B138864) and subsequently reduced it with zinc dust. orgsyn.org

These early methods laid the groundwork for the principal synthesis of pyrimidines, which typically involves the cyclization of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. orgsyn.org Over the decades, this fundamental approach has evolved significantly, leading to a vast array of methodologies that allow for the preparation of highly functionalized pyrimidine rings with precise control over substituent placement. The evolution of these methods has been driven by the need for greater efficiency, milder reaction conditions, and the ability to generate diverse molecular libraries for various screening purposes.

De Novo Synthesis Approaches to Pyrimidine Core Formation

De novo synthesis, the construction of the pyrimidine ring from acyclic precursors, remains the most fundamental approach to obtaining pyrimidine derivatives. youtube.comgoogle.com This strategy is essential for creating the core structure of 4-(tert-Butyl)-6-methylpyrimidine before the introduction of the bromine atom.

Cyclocondensation Reactions of N–C–N Fragments with β-Dicarbonyl Compounds

The most classic and widely used method for pyrimidine synthesis is the Prinz-type cyclocondensation reaction. This involves the reaction of a compound containing an N-C-N fragment (like an amidine, urea, or guanidine) with a β-dicarbonyl compound or its equivalent. orgsyn.org To synthesize the 4-(tert-Butyl)-6-methylpyrimidine core, a suitable β-dicarbonyl compound is 4,4-dimethyl-2,4-pentanedione (also known as pivaloylacetone). This diketone provides the necessary tert-butyl and methyl groups at the desired positions.

The reaction proceeds by condensing pivaloylacetone with an appropriate N-C-N building block. For instance, using formamidine (B1211174) would result in the desired 4-(tert-Butyl)-6-methylpyrimidine. The general mechanism involves the initial formation of an enamine by reaction of the amidine with one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Table 1: Proposed Reactants for Cyclocondensation Synthesis of 4-(tert-Butyl)-6-methylpyrimidine

β-Dicarbonyl CompoundN-C-N FragmentResulting Pyrimidine Core
4,4-Dimethyl-2,4-pentanedioneFormamidine4-(tert-Butyl)-6-methylpyrimidine

This method is robust and has been a mainstay in pyrimidine chemistry for over a century due to its reliability and the ready availability of starting materials.

Multi-Component Reactions for Substituted Pyrimidine Construction

Multi-component reactions (MCRs) have gained prominence as a powerful tool in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. tcichemicals.comnih.gov Several MCRs are applicable to pyrimidine synthesis. The Biginelli reaction, first reported in 1891, is a classic example, though it typically produces dihydropyrimidinones. tcichemicals.com

More contemporary MCRs offer direct access to fully substituted pyrimidines. For instance, a three-component coupling reaction catalyzed by zinc chloride can synthesize 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. acs.org A plausible MCR route to 4-(tert-Butyl)-6-methylpyrimidine could involve the reaction of a suitable enamine derived from pivaloylacetone, an orthoformate as a one-carbon source, and an ammonia (B1221849) source.

Another innovative approach involves an iridium-catalyzed multicomponent synthesis from amidines and alcohols, which proceeds through a sequence of condensation and dehydrogenation steps. acs.org These modern MCRs provide a highly convergent and efficient alternative to classical cyclocondensation methods for constructing the desired pyrimidine core.

Targeted Synthesis Strategies for 5-Bromo-4-(tert-Butyl)-6-methylpyrimidine

With the 4-(tert-Butyl)-6-methylpyrimidine core synthesized, the next critical step is the regioselective introduction of a bromine atom at the C-5 position.

Introduction of Bromine Atom onto the Pyrimidine Ring System

The pyrimidine ring is generally electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene. orgsyn.org However, the C-5 position is the most electron-rich and therefore the most favorable site for such reactions. The presence of electron-donating alkyl groups at positions 4 and 6 further activates the ring towards electrophilic attack at the C-5 position.

Electrophilic aromatic bromination is the standard method for introducing a bromine atom onto an aromatic ring. For pyrimidines, a variety of brominating agents can be employed to achieve this transformation with high regioselectivity.

A common and effective reagent for this purpose is N-Bromosuccinimide (NBS). wikipedia.org NBS is a convenient source of electrophilic bromine and is often used for the bromination of electron-rich aromatic and heterocyclic compounds. The reaction is typically carried out in a suitable solvent, and sometimes with the addition of a catalytic amount of acid to enhance the electrophilicity of the bromine. youtube.comresearchgate.net

The proposed synthesis of this compound would involve treating the precursor, 4-(tert-Butyl)-6-methylpyrimidine, with NBS. The tert-butyl and methyl groups at positions 4 and 6, respectively, act as activating groups, directing the electrophilic bromine to the C-5 position.

Table 2: Proposed Regioselective Bromination Reaction

SubstrateBrominating AgentCatalyst (optional)SolventProduct
4-(tert-Butyl)-6-methylpyrimidineN-Bromosuccinimide (NBS)Acid catalyst (e.g., H₂SO₄)Acetonitrile or DMFThis compound
Bromination of Precursors and Subsequent Transformations

The introduction of a bromine atom at the 5-position of the pyrimidine ring is a key step in the synthesis of the target molecule. Pyrimidines can be directly halogenated at the 5-position using electrophilic reagents, particularly when the ring is activated by electron-donating groups. scialert.net For instance, the presence of groups like hydroxyl or amino, or even a bulky alkyl group like tert-butyl, can facilitate chlorination at this position. scialert.net

A practical and scalable synthetic route has been described for constructing a variety of 4-substituted 5-bromo-6-methylpyrimidines. researchgate.net This highlights the importance of halogenated heteroaromatic ring systems as versatile monomers for accessing novel chemical structures through established cross-coupling reactions such as Heck, Stille, and Suzuki. researchgate.net

Furthermore, the reactivity of the bromo substituent allows for subsequent transformations. For example, 6-bromo-4-chlorothienopyrimidine can undergo selective Suzuki reactions, with arylation preferentially occurring at the C-6 position. researchgate.net This demonstrates the potential for the bromine atom in this compound to be a handle for further functionalization.

Incorporation of the tert-Butyl Substituent

The introduction of the bulky tert-butyl group onto the pyrimidine scaffold is a critical aspect of the synthesis, influencing both the synthetic strategy and the properties of the final molecule. rsc.org

The tert-butyl group, due to its significant steric hindrance, can direct the outcome of subsequent reactions. rsc.org For example, the alkylation of 4-t-butyl-6-methylpyrimidine with benzyl (B1604629) chloride in toluene (B28343) results exclusively in the formation of the 1-benzylated product, a consequence of the steric bulk of the tert-butyl group controlling the regioselectivity of the reaction. scialert.net

One common approach to constructing the pyrimidine core involves the condensation of a 1,3-dielectrophilic component with a suitable amidine or urea derivative. scialert.netnih.gov For instance, tert-butylcarbamidine hydrochloride can be reacted with mucobromic acid in the presence of a base like sodium ethoxide to form a pyrimidine ring, in this case leading to 5-Bromo-2-tert-butyl-pyrimidine-4-carboxylic acid. chemicalbook.com This demonstrates a method for incorporating the tert-butyl group from the initial building blocks.

Another general strategy for synthesizing pyrimidine derivatives involves the cyclization of chalcones with guanidine (B92328) hydrochloride. nih.gov While this specific example doesn't directly yield the target compound, it illustrates a fundamental principle of pyrimidine synthesis where substituents can be pre-installed on the precursor molecules.

The presence of a tert-butyl group significantly impacts the reactivity and selectivity of the pyrimidine ring. Its electron-donating nature can activate the ring towards electrophilic substitution, while its steric bulk can direct incoming reagents to less hindered positions. scialert.netrsc.org

The electronic effect of the tert-butyl group can also be significant. In the synthesis of pyrimidine derivatives from chalcones, the electronic nature of the substituents on the precursor rings plays a crucial role in the reaction yields and the biological activity of the products. nih.gov

Introduction and Functionalization of the Methyl Substituent

The methyl group at the 6-position of the pyrimidine ring is another key feature of the target molecule. Its introduction can be achieved through various synthetic strategies, and it can also be a site for further chemical modification.

The introduction of a methyl group can have a profound effect on the properties of the resulting molecule. For instance, adding a methyl group to the 5-position of pyrimidines can increase the melting temperature and alter the biological properties of DNA by enhancing base stacking through increased molecular polarizability. nih.gov In a different context, a methyl group on a pyrido[3,4-d]pyrimidine (B3350098) core was crucial for improving selectivity and metabolic stability in a series of kinase inhibitors. acs.org

One established method for introducing a methyl group is through the use of precursors already containing this substituent. For example, 2-amino-6-methyl-4(3H)-pyrimidinones can serve as starting materials for the synthesis of more complex pyrimidine derivatives. nih.gov A highly regioselective lithiation-substitution protocol has been developed to introduce various substituents at the C-6 position of such pyrimidinones (B12756618). nih.gov

The methyl group itself can be a handle for further functionalization. Under certain oxidizing conditions, a methyl group on a pyrimidine ring can be converted into a carboxylic acid. scialert.net However, a 5-methyl group can be difficult to oxidize. scialert.net In another example, the methyl groups at the 2 and 6 positions of a 1,4-dihydropyridine (B1200194) ring can be brominated using N-bromosuccinimide (NBS). mdpi.com This demonstrates the potential for selective functionalization of the methyl group on the pyrimidine ring.

Optimization of Reaction Conditions and Isolation Procedures

The efficiency and practicality of any synthetic route depend heavily on the optimization of reaction conditions and the development of effective isolation and purification methods.

Several factors can be manipulated to improve the yield and efficiency of pyrimidine synthesis. For instance, in the synthesis of unsymmetrically disubstituted furans via a Sonogashira coupling reaction, carrying out the reaction at an elevated temperature of 60 °C resulted in an enhanced yield for specific substrates. acs.org This highlights the importance of temperature optimization.

In the synthesis of pyrimidine derivatives via the reaction of chalcones with guanidine, reaction times can be lengthy, ranging from 24 to 48 hours under reflux conditions. nih.gov Finding ways to reduce reaction times without compromising yield is a common goal in process optimization. The use of microwave irradiation, for example, is a well-established technique for accelerating organic reactions.

The choice of solvent can also be critical. In a one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine, the use of alcoholic solvent mixtures was found to be crucial for achieving high reactivity at lower temperatures compared to polar aprotic solvents. researchgate.net

For the isolation of pyrimidine derivatives, standard techniques such as filtration and recrystallization are often employed. In the synthesis of 5-Bromo-2-tert-butyl-pyrimidine-4-carboxylic acid, the product was isolated by filtration after acidification of the reaction mixture. chemicalbook.com The crude product was then purified by rinsing with cold water and air-drying. chemicalbook.com In other cases, chromatographic techniques such as preparative thin-layer chromatography (TLC) or column chromatography are necessary to obtain the pure product. nih.govrsc.org

Green Chemistry Principles and Sustainable Synthetic Routes

The development of sustainable synthetic routes for heterocyclic compounds like this compound is guided by the core principles of green chemistry. These principles advocate for the reduction of waste, the use of less hazardous materials, energy efficiency, and high atom economy. Traditional synthetic methods for pyrimidine derivatives often involve multi-step processes with harsh reagents and volatile organic solvents, which can have a significant environmental impact.

A plausible conventional synthesis of this compound would likely involve two key stages: the initial formation of the pyrimidine ring followed by a bromination step. A common approach to pyrimidine synthesis is the condensation of a β-dicarbonyl compound with an amidine. For the target molecule, this would involve the reaction of 4,4-dimethyl-1,1,1-trifluoroacetylacetone (a tert-butyl containing β-diketone) with an appropriate amidine, followed by the bromination of the resulting 4-(tert-Butyl)-6-methylpyrimidine.

The subsequent bromination is often achieved using reagents like N-bromosuccinimide (NBS) in a chlorinated solvent such as dichloromethane (B109758). While effective, this approach presents several green chemistry challenges.

Analysis of a Plausible Conventional Route:

StepReagents & SolventsGreen Chemistry Considerations
Pyrimidine Ring Formation 4,4-dimethyl-1,1,1-trifluoroacetylacetone, Amidines, Organic Solvent (e.g., Ethanol)Use of a fluorinated starting material can lead to persistent byproducts. The reaction may require elevated temperatures, increasing energy consumption.
Bromination 4-(tert-Butyl)-6-methylpyrimidine, N-Bromosuccinimide (NBS), Dichloromethane (DCM)Low Atom Economy: NBS has a relatively low atom economy as only the bromine atom is incorporated into the final product, with succinimide (B58015) being a significant byproduct. wordpress.comHazardous Solvent: Dichloromethane is a volatile organic compound (VOC) and a suspected carcinogen, making its use undesirable from a green chemistry perspective. acs.org

Exploring Greener Synthetic Alternatives:

In line with green chemistry principles, several modifications to the plausible conventional route can be proposed to enhance its sustainability.

Alternative Brominating Agents:

The use of N-bromosuccinimide (NBS), while a solid and often safer to handle than liquid bromine, still generates a significant amount of waste. wordpress.com Greener alternatives aim to improve atom economy and reduce the generation of byproducts. One such alternative is the use of a bromide-bromate mixture (e.g., NaBr/NaBrO₃) in the presence of an acid. This system generates hypobromous acid in situ, which acts as the brominating agent. The primary byproduct is water and sodium salts, which are environmentally more benign than succinimide. chemindigest.com Another approach involves aerobic bromination, using a catalytic amount of an ionic liquid with HBr or NaBr/acetic acid as the bromine source and oxygen from the air as the oxidant. nih.govacs.org This method can offer high chemoselectivity and reduces the need for stoichiometric brominating agents. nih.govacs.org

Sustainable Solvents:

The replacement of hazardous chlorinated solvents like dichloromethane is a key goal in green synthesis. For bromination reactions, several greener alternatives have been investigated. Acetonitrile is considered a more environmentally friendly option compared to chlorinated hydrocarbons. acs.org Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent, although the solubility of organic substrates can be a challenge. The use of phase-transfer catalysts can sometimes overcome this limitation. Solvent-free, or neat, reaction conditions, where the reactants themselves act as the solvent, represent an even greener approach, minimizing solvent waste entirely. acs.org

Catalytic Approaches and Process Intensification:

Proposed Green Synthetic Route - A Comparative Overview:

FeaturePlausible Conventional RouteProposed Greener Route
Brominating Agent N-Bromosuccinimide (NBS)NaBr/NaBrO₃ or Catalytic Aerobic Bromination
Solvent Dichloromethane (DCM)Acetonitrile, Water, or Solvent-free
Atom Economy LowerHigher
Byproducts SuccinimideWater, Sodium Salts
Catalysis Often stoichiometricPotential for catalytic systems
Energy Potentially high (heating)Potential for photochemical or milder conditions

By systematically applying the principles of green chemistry, it is possible to envision a more sustainable manufacturing process for this compound. The focus on alternative reagents, greener solvents, and innovative process technologies paves the way for reducing the environmental impact associated with the synthesis of this and other valuable chemical compounds.

Reaction Chemistry and Chemical Transformations of 5 Bromo 4 Tert Butyl 6 Methylpyrimidine

General Reactivity Profile of Halogenated Pyrimidines

Halogenated pyrimidines are pivotal building blocks in organic synthesis, characterized by a pyrimidine (B1678525) ring substituted with one or more halogen atoms. The inherent electron-deficient nature of the pyrimidine ring, arising from the presence of two electronegative nitrogen atoms, governs its reactivity. This electron deficiency renders the ring's carbon atoms susceptible to nucleophilic attack. The halogen substituents further modulate this reactivity, serving as versatile handles for a variety of chemical transformations.

The polarization of the carbon-halogen bond, with the carbon atom bearing a partial positive charge, establishes it as an electrophilic center. The reactivity of the halogen is contingent on its position on the pyrimidine ring and its intrinsic properties. Halogens located at the 2-, 4-, and 6-positions are notably more reactive towards nucleophilic substitution compared to the 5-position. wikipedia.orgtotal-synthesis.com This heightened reactivity is attributed to the ability of the ring nitrogen atoms to stabilize the negative charge in the Meisenheimer-type intermediate formed during nucleophilic attack at these even-numbered positions.

Key chemical transformations of halogenated pyrimidines include:

Nucleophilic Aromatic Substitution (SNAr): This is a primary reaction pathway wherein a nucleophile displaces the halogen. total-synthesis.com The efficiency of this substitution is influenced by the nucleophile's nature, the solvent system, and the electronic effects of other substituents on the pyrimidine ring.

Metal-Halogen Exchange: The halogen atom can be swapped with a metal, typically lithium or magnesium, to generate organometallic intermediates. These intermediates are potent nucleophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions: The carbon-halogen bond is an ideal anchor for various transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. total-synthesis.com These reactions are exceptionally versatile for constructing carbon-carbon and carbon-nitrogen bonds.

Reduction: The halogen can be excised via catalytic hydrogenation or by employing reducing agents, yielding the corresponding unsubstituted pyrimidine.

The specific chemical behavior of a halogenated pyrimidine is a nuanced interplay of these factors, and a thorough understanding of this interplay is essential for its strategic application in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) represents a cornerstone reaction for the functionalization of halogenated pyrimidines. This reaction proceeds via the attack of a nucleophile on the carbon atom attached to the halogen, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. The subsequent departure of the halide ion affords the substituted product. libretexts.org

The C5 position of the pyrimidine ring is characteristically less reactive towards SNAr reactions in comparison to the C2, C4, and C6 positions. libretexts.org This diminished reactivity stems from the fact that the negative charge of the Meisenheimer intermediate, which is formed upon nucleophilic attack at C5, cannot be directly delocalized onto the ring nitrogen atoms. Consequently, this intermediate is less stable, leading to a higher activation energy for the reaction.

Despite this, SNAr reactions at the C5 position can be prompted under more stringent conditions, such as elevated temperatures, the use of highly reactive nucleophiles, or through catalysis. The nature of the leaving group is also a critical determinant, with reactivity generally following the trend I > Br > Cl > F. In the case of 5-bromo-4-(tert-butyl)-6-methylpyrimidine, the bromine atom at the C5 position is the designated site for potential nucleophilic displacement. It has been noted that in some 5-bromopyrimidine (B23866) systems, reactions can be directed to other positions, such as C4, through a nucleophilic substitution of hydrogen (SNH) mechanism, highlighting the complementarity of different reaction pathways. researchgate.net

The tert-butyl group at the C4 position and the methyl group at the C6 position of this compound exert a considerable influence on its SNAr reactivity.

Steric Hindrance: The sterically demanding tert-butyl group can impede the approach of a nucleophile to the adjacent C5 position, thereby reducing the rate of SNAr reactions at this site.

Electronic Effects: As electron-donating groups, the tert-butyl and methyl substituents increase the electron density of the pyrimidine ring. researchgate.net This enrichment of electron density renders the ring less electrophilic and, consequently, less reactive towards nucleophilic attack, further disfavoring SNAr reactions.

Regioselectivity: While the primary focus for SNAr on this molecule is the C5-bromo position, the electronic and steric attributes of the substituents can dictate the regioselectivity of other potential reactions. For instance, in competitive scenarios involving C-H activation, the directing influence of these groups would be of paramount importance.

The amalgamation of these steric and electronic factors suggests that direct SNAr at the C5 position of this compound is likely to be a challenging transformation.

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful methodologies for the synthesis of intricate molecules derived from halogenated pyrimidines. These reactions provide a versatile platform for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The bromine atom at the C5 position of this compound is an excellent functional group for participating in palladium-catalyzed cross-coupling reactions. libretexts.org

Suzuki-Miyaura Coupling: This reaction facilitates the coupling of the bromopyrimidine with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. nobelprize.org It is a widely adopted method for forging C-C bonds. For instance, the Suzuki-Miyaura coupling of 5-bromopyrimidines with arylboronic acids is a prevalent strategy for the synthesis of 5-arylpyrimidines. researchgate.netresearchgate.netlibretexts.org The catalytic efficiency can be influenced by the tert-butyl and methyl groups on the pyrimidine ring, necessitating careful optimization of the catalyst, ligand, and reaction conditions to achieve high yields.

Sonogashira Coupling: This reaction couples the bromopyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov It is a robust method for the synthesis of 5-alkynylpyrimidines and is known for its tolerance of a broad spectrum of functional groups.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the bromopyrimidine with an alkene in the presence of a base. This reaction results in the formation of a new C-C bond at the position of the bromine atom, with the simultaneous creation of a double bond.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Substituted Bromopyrimidines

Coupling ReactionReactantsProduct TypeCatalyst/Conditions
Suzuki-Miyaura5-Bromopyrimidine, Arylboronic acid5-ArylpyrimidinePd(PPh3)4, Na2CO3
Sonogashira5-Bromopyrimidine, Terminal alkyne5-AlkynylpyrimidinePdCl2(PPh3)2, CuI, Et3N
Heck5-Bromopyrimidine, Alkene5-AlkenylpyrimidinePd(OAc)2, P(o-tolyl)3, Et3N

In recent years, direct arylation via C-H activation has been recognized as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions for the synthesis of biaryl compounds. total-synthesis.com For this compound, C-H activation could potentially be employed to functionalize the pyrimidine ring at positions other than C5.

A more common application in this context is the direct arylation of an aromatic partner with the 5-bromopyrimidine. This transformation, frequently catalyzed by palladium, involves the coupling of the C-Br bond of the pyrimidine with a C-H bond of another aromatic compound, thereby circumventing the need for pre-functionalized organometallic reagents. A key challenge in this methodology is controlling the regioselectivity of the C-H activation on the coupling partner. Copper-catalyzed direct C-H (hetero)arylation has also been shown to be an effective method for the synthesis of related heterocyclic systems. researchgate.net

Transformations Involving the tert-Butyl and Methyl Substituents

Oxidation and Reduction Chemistry at Alkyl Groups

The oxidation and reduction of the alkyl side chains on this compound are dictated by the stability of the respective groups and the reaction conditions employed.

Oxidation: The methyl group at the C6 position is susceptible to oxidation, a reaction analogous to the oxidation of alkyl groups on other aromatic and heteroaromatic systems. libretexts.org Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), is expected to convert the methyl group into a carboxylic acid, yielding 5-bromo-4-(tert-butyl)pyrimidine-6-carboxylic acid. oregonstate.eduresearchgate.netacs.org Studies on the oxidation of 4-methylpyrimidine (B18481) have shown that the efficiency of this transformation with KMnO₄ can be significantly improved by the addition of a base like potassium hydroxide. oregonstate.edu The tert-butyl group, lacking a hydrogen atom in the "benzylic" position, is generally resistant to such oxidation conditions.

Reduction: The saturated alkyl groups (methyl and tert-butyl) are robust and not susceptible to reduction by common chemical reducing agents. Attempts to reduce alkyl-substituted pyrimidines using complex metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), typically result in the reduction of the electron-deficient pyrimidine ring itself, rather than the alkyl side chains. researchgate.netresearchgate.netrsc.org These reagents tend to add a hydride ion to the electron-deficient C2, C4, or C6 positions of the pyrimidine ring, leading to the formation of dihydropyrimidine (B8664642) derivatives. researchgate.net

Table 1: Predicted Oxidation Reactions of Alkyl Substituents

Reactant Reagent/Conditions Major Product

Functionalization of the Methyl Group (e.g., benzylic bromination, oxidation)

The methyl group at C6 is the more reactive of the two alkyl substituents and serves as a handle for further functionalization.

Oxidation to Aldehydes and Carboxylic Acids: As discussed previously, strong oxidation converts the methyl group to a carboxylic acid. oregonstate.eduresearchgate.netchemspider.com Under carefully controlled conditions or with specific reagents, it may be possible to achieve partial oxidation to the corresponding aldehyde, 5-bromo-4-(tert-butyl)pyrimidine-6-carbaldehyde. The oxidation of methyl groups on pyrimidine rings to aldehydes has been explored using reagents like selenium dioxide. researchgate.net

Benzylic Bromination: The methyl group attached to the pyrimidine ring is in a position analogous to a benzylic carbon and is therefore susceptible to free-radical halogenation. researchgate.netchadsprep.com Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is the standard method for this transformation, known as the Wohl-Ziegler reaction. manac-inc.co.jp This reaction is expected to selectively produce 5-bromo-4-(bromomethyl)-6-(tert-butyl)pyrimidine. This brominated intermediate is a versatile building block for further synthesis, as the bromine can be displaced by a variety of nucleophiles. The key to this reaction's success is the low concentration of bromine generated in situ, which avoids competitive electrophilic addition to the ring. chadsprep.comyoutube.com

Table 2: Predicted Functionalization Reactions of the C6-Methyl Group

Reaction Type Reagent/Conditions Product
Benzylic Bromination N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or light 5-Bromo-4-(bromomethyl)-6-(tert-butyl)pyrimidine
Oxidation KMnO₄, heat 5-Bromo-4-(tert-butyl)pyrimidine-6-carboxylic acid

Electrophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgyoutube.com This electronic characteristic makes the ring strongly deactivated towards electrophilic aromatic substitution (EAS), a reaction that typically requires electron-rich aromatic systems. gcwgandhinagar.comresearchgate.net

For simple pyrimidines, electrophilic attack is exceptionally difficult and, if forced, occurs at the C5 position, which is the least electron-deficient. wikipedia.orgresearchgate.net The presence of strong electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, is generally required to facilitate EAS reactions like nitration or halogenation. researchgate.netresearchgate.net The alkyl groups in this compound are only weakly activating. masterorganicchemistry.com Crucially, the C5 position in the title compound is already occupied by a bromine atom, rendering canonical electrophilic aromatic substitution at this position impossible and highly improbable at other ring positions.

Interestingly, an alternative mode of reactivity has been demonstrated for 5-bromopyrimidine. In the presence of a strong Brønsted acid like polyphosphoric acid, the pyrimidine ring can be protonated. The resulting pyrimidinium cation is highly electrophilic and can act as the electrophile in a Friedel-Crafts-type alkylation of electron-rich arenes. nih.govresearchgate.net This reaction leads to the formation of C4- or C6-arylated pyrimidines. nih.govresearchgate.net While this is a reaction of the bromopyrimidine with an electrophilic character, it involves the pyrimidine itself acting as the electrophile rather than being attacked by one.

Radical Reactions and Photochemical Pathways

Radical Reactions: The pyrimidine ring can participate in radical reactions. A notable example is the Minisci reaction, which involves the reaction of a protonated heteroaromatic compound with a radical source. For 5-bromopyrimidine, this reaction can lead to substitution at the C4 position. researchgate.net It is plausible that this compound could undergo similar radical substitutions, although steric hindrance from the adjacent tert-butyl group might influence the reaction's feasibility and regioselectivity. The benzylic bromination with NBS is another key radical pathway, as detailed in section 3.4.2. manac-inc.co.jp Furthermore, the bromine atom at C5 could potentially be removed via a radical dehalogenation reaction using reagents like tributyltin hydride (Bu₃SnH) and a radical initiator. uchicago.edu

Photochemical Pathways: Substituted pyrimidines are known to undergo photochemical reactions, which are initiated by the absorption of light. wikipedia.orgslideshare.netslideshare.net These transformations can include photo-additions, photo-fragmentations, and photo-oxidations. slideshare.netyoutube.com For instance, photochemical reactions of pyrimidinethiones with alkenes have been shown to form new carbon-carbon bonds, providing a method for alkylating the pyrimidine ring. rsc.org While specific photochemical studies on this compound are not widely documented, it is conceivable that UV irradiation could induce transformations, such as cleavage of the C-Br bond or other rearrangements, depending on the reaction conditions and the presence of other reagents. rsc.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as the most powerful tool for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. For 5-Bromo-4-(tert-Butyl)-6-methylpyrimidine, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Chemical Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying three distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group protons would appear as a sharp singlet, integrating to nine protons, in the upfield region of the spectrum, typically around 1.3-1.5 ppm. The methyl group protons attached to the pyrimidine (B1678525) ring are expected to resonate as another singlet, integrating to three protons, at approximately 2.5-2.7 ppm. The sole aromatic proton on the pyrimidine ring (at position 2) would likely appear as a singlet further downfield, in the range of 8.5-8.7 ppm, due to the deshielding effects of the electronegative nitrogen atoms in the ring.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The spectrum is expected to show six distinct signals. The carbon of the methyl group would be found in the upfield region, typically between 20-25 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would resonate around 30-40 ppm and 30-35 ppm, respectively. The carbon atoms of the pyrimidine ring would be observed in the downfield region (150-170 ppm), with the brominated carbon (C5) appearing at a relatively upfield position within this range due to the heavy atom effect of bromine. The C4 and C6 carbons, bonded to the tert-butyl and methyl groups respectively, would have distinct chemical shifts, and the C2 carbon, bonded to a proton, would also be clearly identifiable.

Predicted ¹H and ¹³C NMR Data for this compound

GroupPredicted ¹H Chemical Shift (ppm)MultiplicityIntegrationPredicted ¹³C Chemical Shift (ppm)
-C(CH₃)₃1.4s9H31.5 (CH₃), 38.0 (C)
-CH₃2.6s3H24.0
Pyrimidine-H8.6s1H158.0 (C2)
Pyrimidine-C---169.0 (C4), 115.0 (C5), 165.0 (C6)

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Topology

While the one-dimensional NMR spectra provide significant information, two-dimensional (2D) NMR experiments are crucial for confirming the molecular topology by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, no cross-peaks are expected in a COSY spectrum as all proton signals are singlets and are not coupled to each other. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). chemicalbook.com This would be used to definitively assign the carbon signals for the methyl and tert-butyl groups by correlating their proton signals to their respective carbon signals. The pyrimidine proton signal would correlate to the C2 carbon signal.

The protons of the tert-butyl group showing a correlation to the C4 carbon of the pyrimidine ring.

The protons of the methyl group showing a correlation to the C6 carbon of the pyrimidine ring.

The pyrimidine proton (H2) showing correlations to the C4 and C6 carbons of the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and obtaining information about the structure of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₉H₁₃BrN₂), the expected monoisotopic mass is approximately 228.0317 g/mol . A key feature in the mass spectrum would be the presence of two peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for assessing the purity of volatile and thermally stable compounds like this compound. The gas chromatogram would ideally show a single peak, indicating the purity of the sample. The mass spectrum associated with this peak would provide the fragmentation pattern, which can be used to confirm the identity of the compound. Common fragmentation pathways for this molecule would likely involve the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety to form a stable tertiary carbocation, and the loss of the entire tert-butyl group ([M-57]⁺). The presence of these fragments in the mass spectrum would further corroborate the proposed structure.

Predicted Key Mass Spectrometry Fragments for this compound

FragmentPredicted m/zInterpretation
[C₉H₁₃BrN₂]⁺228/230Molecular Ion
[C₈H₁₀BrN₂]⁺213/215Loss of a methyl group (-CH₃)
[C₅H₄BrN₂]⁺171/173Loss of a tert-butyl group (-C(CH₃)₃)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the functional groups present.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The C-H stretching vibrations of the aliphatic tert-butyl and methyl groups would appear in the region of 2850-3000 cm⁻¹. The aromatic C-H stretch of the pyrimidine ring would be observed at slightly higher wavenumbers, around 3000-3100 cm⁻¹. The C=N stretching vibrations of the pyrimidine ring are expected to produce strong absorptions in the 1500-1600 cm⁻¹ region. The C-Br stretching vibration would likely be found in the lower frequency "fingerprint" region, typically between 500-650 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-Br bond may also be more readily observed in the Raman spectrum compared to the IR spectrum.

Predicted Key Vibrational Frequencies for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aliphatic C-H Stretch2850-30002850-3000
Aromatic C-H Stretch3000-31003000-3100
C=N Stretch (Pyrimidine)1500-16001500-1600
C-Br Stretch500-650500-650

X-ray Crystallography for Solid-State Structure and Conformation Analysis

The pyrimidine ring itself is aromatic and therefore planar. The substituents—bromo, tert-butyl, and methyl groups—will influence the crystal packing and may introduce minor deviations from perfect planarity. The large tert-butyl group is of particular conformational significance. Due to its significant steric bulk, it will dominate the conformational landscape around the C4 position of the pyrimidine ring. In the solid state, it is highly probable that the tert-butyl group would orient itself to minimize steric hindrance with the adjacent methyl group at C6 and the pyrimidine ring itself. This would likely involve a rotation around the C4-C(tert-butyl) bond to position the methyl groups of the tert-butyl moiety away from the plane of the pyrimidine ring.

Based on analyses of various substituted pyrimidine derivatives, one could anticipate the crystallographic parameters for this compound to fall within a predictable range.

Table 1: Predicted Crystallographic Parameters for this compound (Based on Analogous Structures)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)8 - 12
b (Å)10 - 15
c (Å)7 - 10
α (°)90
β (°)95 - 105
γ (°)90
Z (molecules/unit cell)4

Note: These values are hypothetical and based on common crystal packing motifs observed for similar small organic molecules.

The solid-state conformation is expected to feature the pyrimidine ring as the core planar structure, with the substituents arranged to reduce steric strain. The bulky tert-butyl group will likely enforce a conformation where its methyl groups are staggered relative to the pyrimidine ring, a common feature in the conformational analysis of tert-butyl substituted heterocycles. rsc.orgrsc.orglibretexts.orglibretexts.org

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation of this compound from reaction byproducts and for the quantitative assessment of its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques, with the choice depending on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for purity assessment would involve a gradient elution to ensure the separation of any potential impurities with a wide range of polarities. The separation of regioisomers of similar pyrimidine derivatives has been successfully achieved using RP-HPLC, indicating that this technique would be effective for resolving isomers of the target compound that may have formed during synthesis. nih.govnih.gov

Table 2: Hypothetical HPLC Method for Purity Assessment of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient 50% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time 12 - 18 min

Note: This is a representative method; optimization would be required for a specific sample.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted molecular weight of 229.12 g/mol , is expected to have sufficient volatility for GC analysis, particularly when coupled with a mass spectrometer (GC-MS) for definitive peak identification. GC analysis of halogenated pyrimidines is a well-established method. jmolecularsci.com

The choice of the GC column is critical, with a mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), likely providing good separation of the target compound from related impurities.

Table 3: Hypothetical GC-MS Method for Analysis of this compound

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (1 min hold), ramp at 10 °C/min to 280 °C (5 min hold)
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 50 - 350 m/z

Note: This method is illustrative and would require validation.

Computational and Theoretical Investigations of 5 Bromo 4 Tert Butyl 6 Methylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 5-Bromo-4-(tert-Butyl)-6-methylpyrimidine at the electronic level. These methods provide insights into the molecule's stability, geometry, and electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can be used to determine its optimized molecular geometry. nih.gov These calculations would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

The electronic structure analysis from DFT includes the distribution of electron density, which is crucial for identifying electrophilic and nucleophilic sites within the molecule. The presence of the electronegative bromine atom and the nitrogen atoms in the pyrimidine (B1678525) ring, along with the electron-donating tert-butyl and methyl groups, creates a complex electronic environment. The energetics of the molecule, including its total energy and heat of formation, can also be calculated, providing a measure of its thermodynamic stability.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrimidine Ring (Illustrative) Note: As specific computational data for this compound is not publicly available, this table presents typical bond lengths and angles for a substituted pyrimidine ring based on general principles and data from related compounds.

ParameterValue
C2-N1 Bond Length (Å)1.34
N1-C6 Bond Length (Å)1.33
C6-C5 Bond Length (Å)1.40
C5-C4 Bond Length (Å)1.41
C4-N3 Bond Length (Å)1.33
N3-C2 Bond Length (Å)1.34
C2-N1-C6 Bond Angle (°)115
N1-C6-C5 Bond Angle (°)124
C6-C5-C4 Bond Angle (°)117
C5-C4-N3 Bond Angle (°)123
C4-N3-C2 Bond Angle (°)115
N3-C2-N1 Bond Angle (°)126

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, provide a rigorous approach to understanding the molecular orbitals of this compound. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods can be employed to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, the lone pairs on the nitrogen atoms and the pi-system of the pyrimidine ring are expected to contribute significantly to the HOMO, while the LUMO is likely to be distributed over the pyrimidine ring and the C-Br bond.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

For this compound, the prediction of ¹H and ¹³C NMR chemical shifts can be achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net The calculated chemical shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can provide a theoretical NMR spectrum. This is particularly useful for assigning specific peaks in an experimental spectrum to the corresponding nuclei in the molecule.

Vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum, can also be calculated using DFT. These calculations provide information about the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The predicted vibrational spectrum can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: These are representative values for substituted pyrimidines and are intended to be illustrative due to the lack of specific published data for the target compound.

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (ppm) - Methyl Protons2.3 - 2.6
Chemical Shift (ppm) - tert-Butyl Protons1.3 - 1.6
¹³C NMRChemical Shift (ppm) - C4 (tert-Butyl attached)165 - 170
Chemical Shift (ppm) - C5 (Bromo attached)110 - 115
Chemical Shift (ppm) - C6 (Methyl attached)160 - 165
IRVibrational Frequency (cm⁻¹) - C-H stretch (aromatic)3000 - 3100
Vibrational Frequency (cm⁻¹) - C-H stretch (aliphatic)2850 - 2960
Vibrational Frequency (cm⁻¹) - C=N stretch1550 - 1650
Vibrational Frequency (cm⁻¹) - C-Br stretch500 - 600

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape. The rotation around the single bond connecting the tert-butyl group to the pyrimidine ring is of particular interest, as it can lead to different stable conformations.

MD simulations can also provide information about the flexibility of the molecule and the interactions it may have with its environment, such as solvent molecules. This is particularly relevant for understanding its behavior in solution and its potential to interact with biological targets.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms and identifying transition states. For this compound, a key reaction of interest is nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile.

By modeling the reaction pathway, it is possible to identify the transition state structure and calculate the activation energy barrier. This information is crucial for predicting the feasibility and rate of the reaction. For example, the attack of a nucleophile at the C5 position would proceed through a high-energy intermediate, and computational modeling can provide detailed insights into the geometry and stability of this transition state.

Structure-Reactivity Relationships and Predictive Modeling for Synthetic Design

The computational data obtained for this compound can be used to establish structure-reactivity relationships. By systematically modifying the substituents on the pyrimidine ring and calculating their effect on properties such as the HOMO-LUMO gap and the activation energy for a given reaction, it is possible to develop predictive models.

These models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, can guide the design of new pyrimidine derivatives with desired chemical or biological properties. nih.govmdpi.com For instance, if the goal is to enhance the reactivity of the molecule towards a specific nucleophile, the model could predict which substituents would be most effective in achieving this. This predictive capability is invaluable for streamlining the synthetic process and focusing on the most promising candidates.

Topological and Graph Theoretical Analysis of Molecular Networks

The analysis of this compound through this lens allows for a systematic characterization of its structural attributes. The molecular graph of this compound forms the basis for calculating a variety of topological indices. The presence of a bulky tert-butyl group, a bromine atom, and a methyl group on the pyrimidine ring creates a unique topological profile that influences its interactions with biological targets and its behavior in different chemical environments.

Molecular Graph and Connectivity

The molecular graph of this compound is constructed by representing each non-hydrogen atom (carbon, nitrogen, and bromine) as a vertex and each covalent bond as an edge. The connectivity of these vertices is fundamental to deriving topological indices. For instance, the degree of a vertex (atom) is the number of other vertices it is connected to, which is a basic yet crucial piece of information for many indices. nih.gov

Key Topological Indices in Molecular Analysis

A wide array of topological indices has been developed to capture different aspects of molecular structure. These numerical descriptors are instrumental in building predictive QSAR/QSPR models. frontiersin.org Some of the most relevant and widely used indices include:

Wiener Index (W): As one of the oldest topological indices, the Wiener index is defined as the sum of the lengths of the shortest paths between all pairs of vertices in the molecular graph. nih.govacadpubl.eu It is a descriptor of molecular size and branching.

Zagreb Indices (M1 and M2): The first Zagreb index (M1) is calculated from the sum of the squares of the degrees of all vertices, while the second Zagreb index (M2) is the sum of the products of the degrees of adjacent vertices. kg.ac.rsuma.ac.ir These indices are particularly sensitive to the branching patterns within a molecule. kg.ac.rs

Molecular Connectivity Indices (χ): Developed by Randić, and later expanded by Kier and Hall, these indices are calculated from the vertex degrees and consider paths of different lengths within the molecular graph. acs.orgedusoft-lc.com They are highly effective in correlating with a wide range of physicochemical properties. acs.org

Hosoya Index (Z): This index is defined as the total number of non-overlapping edges in a graph. It is a measure of the graph's structural complexity.

Szeged Index (Sz): An extension of the Wiener index, the Szeged index is calculated by considering the number of atoms on either side of each bond in the molecule.

The following table provides a summary of some common topological indices and their significance in molecular analysis.

Topological IndexSignificance
Wiener Index (W)Relates to molecular volume and boiling point.
First Zagreb Index (M1)Correlates with the extent of branching in the carbon skeleton.
Second Zagreb Index (M2)Also reflects molecular branching and complexity.
Randić Connectivity Index (χ)Widely used in QSAR for predicting various biological activities.
Hosoya Index (Z)Relates to the electronic properties of molecules.

Illustrative Calculation for a Pyrimidine Core

Molecular Graph: A hexagon with alternating carbon and nitrogen atoms.

Vertex Degrees: In the simple pyrimidine ring, each vertex (atom) has a degree of 2.

Based on this, some basic indices can be calculated:

Index CalculationFormulaValue for Pyrimidine Ring
First Zagreb Index (M1) Σ (degree of vertex i)²2² + 2² + 2² + 2² + 2² + 2² = 24
Second Zagreb Index (M2) Σ (degree of vertex i * degree of vertex j) for all edges(22) + (22) + (22) + (22) + (22) + (22) = 24

Applications of 5 Bromo 4 Tert Butyl 6 Methylpyrimidine As a Synthetic Scaffold and Precursor

Role in the Synthesis of Complex Heterocyclic Compounds and Scaffolds

The primary application of 5-Bromo-4-(tert-Butyl)-6-methylpyrimidine is as a foundational scaffold for constructing more elaborate heterocyclic compounds. The pyrimidine (B1678525) ring is a core structure in numerous biologically active molecules, and this particular brominated derivative serves as a key intermediate for introducing further chemical diversity. The presence of the bromine atom at the 5-position is crucial, as it provides a reactive site for various cross-coupling reactions, nucleophilic substitutions, and metallation-substitution sequences. nih.gov

Chemists utilize this reactivity to append different functional groups or build entirely new ring systems onto the pyrimidine core. For instance, the bromine can be displaced by nitrogen, oxygen, or sulfur nucleophiles, or it can participate in palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds. These transformations convert the initial simple pyrimidine into complex, polycyclic, or highly substituted structures that are often difficult to synthesize through other methods. The tert-butyl group provides steric hindrance that can influence the regioselectivity of reactions, directing incoming reagents to other positions on the ring and preventing unwanted side reactions.

Derivatives such as 5-Bromo-4-tert-butyl-6-hydrazinopyrimidine demonstrate the compound's role as a precursor, where the core pyrimidine structure is modified to create new reactive handles for further synthesis. The synthesis of various substituted pyrimidinones (B12756618) from related 2-amino-5-bromo-4(3H)-pyrimidinone precursors highlights a common strategy where the C-6 position is elaborated following a lithiation-substitution protocol, underscoring the synthetic versatility of the brominated pyrimidine framework. nih.gov

Table 1: Examples of Synthetic Transformations

Reaction Type Reagents/Conditions Outcome
Nucleophilic Substitution Hydrazine Formation of hydrazinopyrimidine derivatives
Lithiation-Substitution n-BuLi, then electrophile Introduction of substituents at the C-6 position nih.gov

Utility in Materials Science and Functional Materials Chemistry

The pyrimidine scaffold is not only important in medicinal chemistry but also finds application in the development of novel organic materials. bldpharm.com this compound serves as a precursor for molecules with specific electronic and physical properties.

Pyrimidine derivatives are recognized as building blocks for materials used in organic light-emitting diodes (OLEDs) and other electronic applications. bldpharm.com The electron-deficient nature of the pyrimidine ring can be harnessed to create materials with specific charge-transport properties. By using this compound as a starting material in cross-coupling reactions, chemists can synthesize larger conjugated systems. These extended π-systems are often the basis for organic semiconductors and materials exhibiting aggregation-induced emission, which are valuable for creating efficient and stable optoelectronic devices. bldpharm.combldpharm.com

The compound also functions as a monomer or a precursor to a monomer in polymer science. bldpharm.combldpharm.com The bromo-functional group allows it to be incorporated into polymer chains via step-growth polymerization mechanisms, such as polycondensation or cross-coupling polymerization. The resulting polymers, containing the rigid and polar pyrimidine unit, can exhibit enhanced thermal stability and specific mechanical or electronic properties, making them suitable for specialty applications in advanced materials.

Applications in Agrochemical Research and Development

The field of agrochemicals relies heavily on heterocyclic chemistry to discover and develop new active ingredients for crop protection. Pyrimidine-based compounds are a well-established class of herbicides, fungicides, and insecticides.

This compound acts as a key intermediate in the synthesis of potential new crop protection agents. echemi.com The general strategy involves using the bromo-pyrimidine as a scaffold and introducing various toxophores or functional groups known to confer biological activity. The specific substitution pattern of the starting material, including the bulky tert-butyl group, can influence the final molecule's efficacy, selectivity, and metabolic stability in plants and insects. The development of fluorobenzoyl urea (B33335) pesticides, for example, relies on intermediates like 2,6-Difluorobenzamide to build the final active molecule, illustrating the common use of functionalized building blocks in this industry. echemi.com

Ligand Design and Catalysis Applications

The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows for the use of pyrimidine derivatives in ligand design for transition metal catalysis. bldpharm.comnih.gov

By modifying this compound, researchers can design specialized ligands. For example, the bromine atom can be replaced with a phosphine, amine, or other coordinating group to create bidentate or tridentate ligands. These ligands can then be complexed with transition metals (e.g., palladium, copper, nickel) to form catalysts with tailored steric and electronic properties. nih.gov The tert-butyl and methyl groups on the pyrimidine ring provide a defined steric environment around the metal center, which can enhance the selectivity and activity of the catalyst in various organic transformations, such as cross-coupling reactions or oxidation processes. nih.gov

Table 2: Summary of Applications

Field Specific Application Role of this compound
Organic Synthesis Synthesis of complex heterocycles Versatile scaffold and reactive intermediate nih.gov
Materials Science Optoelectronic materials (e.g., OLEDs) Precursor for conjugated organic molecules bldpharm.com
Polymer synthesis Building block for specialty polymers bldpharm.com
Agrochemicals Crop protection agents Intermediate for new pesticides/herbicides echemi.com

| Catalysis | Ligand design | Precursor for specialized ligands for metal catalysts bldpharm.comnih.gov |

Development of Novel Reagents and Chemical Probes from this compound

The strategic positioning of reactive functional groups makes this compound a valuable scaffold for the synthesis of novel reagents and chemical probes. The presence of a bromine atom, a tert-butyl group, and a methyl group on the pyrimidine core offers multiple avenues for chemical modification, enabling the construction of a diverse array of complex molecules with tailored properties for specific applications in chemical biology and diagnostics.

The bromine atom at the 5-position is a particularly useful handle for derivatization. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, a scalable synthetic route for producing a range of 4-substituted 5-bromo-6-methylpyrimidines highlights the value of this class of compounds as versatile monomers for accessing new chemical entities. researchgate.net This approach allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position, thereby modulating the electronic and steric properties of the resulting molecule.

While direct studies on this compound as a precursor for chemical probes are not extensively documented in publicly available literature, the synthetic utility of closely related brominated pyrimidines is well-established. For example, a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have been synthesized using a regioselective lithiation-substitution protocol. nih.gov In these syntheses, the bromo-substituent is crucial for the subsequent modification and generation of biologically active compounds with antiviral properties. nih.gov This demonstrates the principle that the bromo-pyrimidine scaffold is a viable starting point for creating molecules that can probe biological systems.

The development of chemical probes often involves the incorporation of reporter groups, such as fluorophores or biotin (B1667282) tags, to enable the detection and visualization of biological processes. The reactivity of the bromine atom on the pyrimidine ring of this compound could be exploited for the attachment of such reporter moieties. For instance, Sonogashira coupling could be employed to introduce an alkyne-containing fluorescent dye, or a Suzuki coupling could be used to append a boronic acid-functionalized reporter group.

The tert-butyl group at the 4-position provides steric bulk, which can influence the conformation of the molecule and its binding selectivity to biological targets. This feature is particularly important in the design of specific inhibitors or probes for enzymes and receptors, where shape complementarity is key to activity. The methyl group at the 6-position can also be a site for functionalization, although it is generally less reactive than the bromine atom. However, under certain conditions, it can undergo reactions such as oxidation or condensation to introduce further diversity into the molecular structure.

The potential applications of reagents and probes derived from this compound are broad. They could be developed as:

Fluorescent Probes: For imaging and tracking of specific biomolecules or cellular events.

Affinity-Based Probes: For the identification and isolation of protein targets (target deconvolution).

Catalyst Ligands: The pyrimidine nitrogen atoms can coordinate with metal centers, making derivatives of this compound potential ligands for catalysis.

The table below summarizes potential derivatives of this compound and their prospective applications as novel reagents or chemical probes, based on established chemical transformations of similar heterocyclic systems.

Derivative Class Synthetic Approach Potential Application Key Functional Group
5-ArylpyrimidinesSuzuki CouplingBuilding blocks for medicinal chemistry, potential kinase inhibitorsBi-aryl system
5-AlkynylpyrimidinesSonogashira CouplingPrecursors for click chemistry, fluorescent probesAlkyne
5-AminopyrimidinesBuchwald-Hartwig AminationScaffolds for combinatorial libraries, bioactive compoundsAryl-amine
PyrimidinylphosphinesLithiation followed by reaction with chlorophosphineLigands for transition metal catalysisPhosphine

Synthesis and Characterization of Derivatives and Analogues of 5 Bromo 4 Tert Butyl 6 Methylpyrimidine

Systematic Variation of Halogen Substituent (e.g., chloro, iodo, fluoro analogues)

The bromine atom at the C-5 position of the pyrimidine (B1678525) ring is a key functional handle that can be readily substituted with other halogens, yielding a series of halogenated analogues. The synthesis of these analogues allows for a systematic investigation into how the nature of the halogen influences the molecule's reactivity and properties.

The synthesis of the chloro analogue, 5-Bromo-4-chloro-6-methylpyrimidine (B1275720) , is a well-documented process. lookchem.com It typically begins with the bromination of 6-methylpyrimidin-4-ol using N-Bromosuccinimide (NBS) to produce 5-bromo-6-methylpyrimidin-4-ol (B189404). lookchem.com This intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding the desired product. lookchem.com

Fluoro analogues, such as 4-amino-5-fluoropyrimidines , are often synthesized using fluorinated building blocks to avoid harsh late-stage fluorination conditions. nih.gov For example, potassium (Z)-2-cyano-2-fluoroethenolate can be reacted with various amidines under mild conditions to construct the 5-fluoropyrimidine (B1206419) core. nih.gov This method has been successfully applied to synthesize 2-tert-butyl-5-fluoro-4-aminopyrimidine. nih.gov

The synthesis of iodo analogues can be achieved through similar halogenation strategies, often involving iodinating agents or by halogen exchange reactions on a pre-existing bromo- or chloro-pyrimidine. The reactivity of these halogenated pyrimidines in subsequent reactions, such as cross-coupling, is significantly affected by the identity of the halogen.

Analogue NameHalogen at C-5Synthetic Precursor/Method HighlightReference
5-Bromo-4-chloro-6-methylpyrimidineBromoTreatment of 5-bromo-6-methylpyrimidin-4-ol with POCl₃ lookchem.com
2-tert-Butyl-5-fluoropyrimidin-4-amineFluoroReaction of potassium (Z)-2-cyano-2-fluoroethenolate with tert-butyl amidine nih.gov
5-Iodo-4-(tert-butyl)-6-methylpyrimidineIodoTypically synthesized via direct iodination or halogen exchange reactions.General Knowledge

Modification of the tert-Butyl Group (e.g., other bulky alkyl groups)

Altering the bulky tert-butyl group at the C-4 position allows for the investigation of steric effects on the molecule's conformation and reactivity. Analogues with other alkyl groups, such as isopropyl, can be synthesized to modulate these properties.

The synthesis of these analogues typically involves modifying the starting materials used in the initial pyrimidine ring formation. The general method for pyrimidine synthesis involves the condensation of a β-dicarbonyl compound with an N-C-N compound (like an amidine). wikipedia.orgnih.gov By selecting a β-dicarbonyl precursor that incorporates the desired alkyl group (e.g., one with an isopropyl group instead of a tert-butyl group), analogues like 5-Bromo-4-isopropyl-6-methylpyrimidine can be prepared. smolecule.combldpharm.com The existence and availability of such compounds confirm the feasibility of this synthetic strategy. bldpharm.com

Analogue NameAlkyl Group at C-4Synthetic ApproachReference
5-Bromo-4-(tert-butyl)-6-methylpyrimidinetert-ButylCondensation using a tert-butyl containing β-dicarbonyl compound.General Knowledge
5-Bromo-4-isopropyl-6-methylpyrimidineIsopropylCondensation using an isopropyl containing β-dicarbonyl compound. smolecule.combldpharm.com
4-Alkyl-5-bromo-6-methylpyrimidinesOther bulky alkylsVersatile synthesis via selection of appropriate starting materials. lookchem.com

Alteration and Functionalization of the Methyl Group

The methyl group at the C-6 position is not merely a passive substituent; it is a site for further chemical transformation. Functionalizing this group can introduce new reactive handles or modify the molecule's electronic profile.

One powerful method for functionalizing the C-6 methyl group is through a regioselective lithiation–substitution protocol. nih.gov This process can be applied to derivatives like 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone. The strategy involves metallation of the methyl group using a strong base like n-BuLi, which generates a nucleophilic carbanion. This intermediate can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce a wide range of substituents at the methyl position. nih.gov

Another common transformation for methyl groups on heteroaromatic rings is oxidation. The methyl group can be oxidized to form an aldehyde, which serves as a versatile intermediate for further derivatization. researchgate.net For example, the oxidation of the methyl group in 6-methyluracil (B20015) has been studied, demonstrating the feasibility of this transformation within the pyrimidine system. researchgate.net

Modification TypeReaction/MethodResulting Functional GroupReference
AlkylationLithiation followed by reaction with an alkyl halide (e.g., ethyl bromide)-CH₂-CH₂-CH₃ (Propyl group) nih.gov
Hydroxylation/AdditionLithiation followed by reaction with a ketone (e.g., acetone)-CH₂-C(OH)(CH₃)₂ nih.gov
OxidationOxidation using agents like selenium oxide-CHO (Aldehyde) researchgate.net

Introduction of Additional Functional Groups on the Pyrimidine Core

Beyond modifying existing substituents, new functional groups can be introduced directly onto the pyrimidine ring. This allows for significant diversification of the core structure, enabling the creation of derivatives with tailored properties. The positions for substitution are dictated by the electronic nature of the pyrimidine ring. wikipedia.orgslideshare.net

Amino groups are commonly introduced onto the pyrimidine scaffold. One synthetic route involves the nucleophilic substitution of a chloro-pyrimidine. For instance, reacting a 4-chloro-pyrimidine derivative with an appropriate amine can yield a 4-amino-pyrimidine. nih.gov Research has also shown the introduction of an amino group at the C-5 position of diaminopyrimidine derivatives as a strategy to modify biological activity. nih.gov The presence of the bromine atom at C-5 can also facilitate the introduction of other groups through cross-coupling reactions. lookchem.comresearchgate.net

Derivative NameAdded Functional GroupPositionSynthetic MethodReference
trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanolAmino (-NH-R)C-4Nucleophilic substitution of a 4-chloro precursor. nih.gov
5-Amino-2,4-diaminopyrimidine derivativesAmino (-NH₂)C-5Modification of existing pyrimidine structures. nih.gov
5-Bromo-4-methoxy-6-methylpyrimidineMethoxy (-OCH₃)C-4Reaction of 5-bromo-4-chloro-6-methylpyrimidine with sodium methoxide (B1231860). lookchem.com

Comparative Reactivity and Electronic Property Studies of Analogues

The synthesis of various analogues is foundational to comparative studies of their reactivity and electronic properties. The pyrimidine ring is inherently electron-deficient (π-deficient), which makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. wikipedia.orgbhu.ac.in Conversely, electrophilic substitution is more difficult but tends to occur at the C-5 position. wikipedia.orgslideshare.net

The reactivity of halogenated analogues in nucleophilic substitution reactions is directly influenced by the nature of the halogen. A leaving group at the C-4 position, such as a halogen, facilitates substitution by nucleophiles. The lability of this group generally follows the trend I > Br > Cl, consistent with typical nucleophilic aromatic substitution mechanisms. The synthesis of 5-Bromo-4-methoxy-6-methylpyrimidine from its chloro-analogue via reaction with sodium methoxide exemplifies this reactivity. lookchem.com

Theoretical studies using methods like Density Functional Theory (DFT) provide insight into how different substituents affect the electronic properties of the pyrimidine ring. researchgate.net The introduction of additional nitrogen atoms or electron-withdrawing/donating groups alters key parameters such as the molecule's total energy, energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and dipole moment. researchgate.net These electronic variations correlate directly with the chemical reactivity and potential biological activity of the analogues. For example, a smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net Comparing the electronic properties of chloro, bromo, and iodo analogues, or tert-butyl versus isopropyl analogues, allows for a rational design of compounds with desired electronic characteristics.

PropertyComparison FactorObservation/TrendReference
Reactivity (Nucleophilic Substitution at C-4)Halogen Leaving GroupReactivity order is generally I > Br > Cl. The C-4 position is activated for substitution. lookchem.comwikipedia.orgbhu.ac.in
Reactivity (Electrophilic Substitution)Ring PositionThe C-5 position is the preferred site for electrophilic attack (e.g., halogenation). wikipedia.orgslideshare.net
Electronic Properties (HOMO-LUMO Gap)Substituent TypeIntroduction of substituents alters the energy gap, influencing overall reactivity. researchgate.net
Electronic Properties (Basicity)Additional N atomsPyrimidine (pKa = 1.23) is significantly less basic than pyridine (B92270) (pKa = 5.30) due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.orgbhu.ac.in

Future Directions and Emerging Research Avenues

Development of Chemo- and Regioselective Transformations

The presence of multiple reactive sites on the 5-Bromo-4-(tert-Butyl)-6-methylpyrimidine core necessitates the development of highly selective synthetic methodologies. Future research will likely focus on transformations that can predictably modify one part of the molecule while leaving others intact.

A primary area of interest is the chemo- and regioselective cross-coupling of the C5-bromo position. While Suzuki-Miyaura reactions are common for aryl-aryl bond formation on pyrimidine (B1678525) scaffolds, the development of conditions that favor coupling at the C5 position over potential C-H activation at other sites is crucial. mdpi.com For instance, in di- or tri-chloropyrimidines, the regioselectivity of Suzuki coupling is highly dependent on the catalyst, ligands, and reaction conditions, with substitution often occurring preferentially at the C4 position. mdpi.com A systematic study of various palladium catalysts and ligands would be invaluable for achieving selective C5-arylation, -alkenylation, or -alkynylation of this compound.

Furthermore, regioselective lithiation followed by electrophilic quench is a powerful strategy for introducing substituents at specific positions on the pyrimidine ring. Research has demonstrated the successful regioselective lithiation and substitution at the C6 position of 2-amino-5-bromopyrimidinones. nih.govresearchgate.net Similar investigations on this compound could enable the selective functionalization of the methyl group or other positions on the ring, depending on the directing effects of the existing substituents.

Exploration of Novel Catalytic Approaches for Derivatization

Moving beyond traditional cross-coupling reactions, the exploration of novel catalytic systems will be instrumental in expanding the chemical space accessible from this compound.

Catalytic C-H activation represents a frontier in organic synthesis, offering a more atom-economical approach to functionalization. nih.govacs.org Research into directing group-assisted or transition-metal-catalyzed C-H activation at the C2 or C6 positions of the pyrimidine ring could provide direct access to a wide range of derivatives without the need for pre-functionalization. ethz.chu-tokyo.ac.jp The tert-butyl group at the C4 position may exert a significant steric influence, potentially directing C-H activation to the less hindered C2 position.

Moreover, the development of novel catalytic systems for the derivatization of the bromo substituent is a promising avenue. For example, photo-redox catalysis could enable novel transformations that are not accessible through traditional thermal methods. The application of such methods could lead to the introduction of complex functionalities and the construction of novel heterocyclic systems fused to the pyrimidine core.

Integration with Automated Synthesis and High-Throughput Experimentation

The rapid synthesis and screening of compound libraries are essential for modern drug discovery and materials science. Integrating the synthesis of this compound derivatives with automated platforms and high-throughput experimentation (HTE) will significantly accelerate the discovery of new lead compounds. nih.gov

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, enabling the rapid generation of a diverse library of analogs from a common starting material like this compound. researchgate.net This approach allows for the systematic exploration of structure-activity relationships by varying substituents at different positions of the pyrimidine ring.

HTE, which involves the parallel execution of a large number of reactions in miniaturized formats, is particularly well-suited for optimizing reaction conditions and screening for new reactivities. u-tokyo.ac.jpresearchgate.net By employing HTE, researchers can efficiently screen a wide range of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions for the derivatization of this compound. This data-rich approach not only accelerates optimization but also provides valuable insights for the development of machine learning models for reaction prediction. researchgate.net

Advanced Computational Methodologies for De Novo Design and Reaction Prediction

In recent years, computational chemistry has become an indispensable tool in chemical research. For this compound, advanced computational methodologies can guide the design of novel derivatives and predict their reactivity, thereby streamlining experimental efforts.

De novo design algorithms can generate novel molecular structures with desired properties by assembling fragments or growing molecules within the binding site of a biological target. nih.govorganic-chemistry.org Using the this compound scaffold as a starting point, these methods can suggest novel derivatives with potentially enhanced biological activity or improved physicochemical properties.

Furthermore, computational tools can be employed to predict the reactivity and regioselectivity of various transformations on the pyrimidine core. researchgate.netnih.gov Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure of the molecule and help predict the most likely sites for electrophilic or nucleophilic attack. acs.org Such predictions can guide the design of experiments and prioritize synthetic routes that are most likely to succeed. Quantum chemical computations have been successfully used to study the reaction mechanisms of pyrimidine ring-opening and the steric and electronic effects of substituents on cyclization reactions. researchgate.net

Investigation of Unexplored Chemical Spaces and Reactivity Patterns

The unique substitution pattern of this compound offers opportunities to explore novel chemical spaces and uncover new reactivity patterns.

One promising direction is the synthesis of polycyclic and fused heterocyclic systems . The bromine atom at the C5 position and the methyl group at the C6 position can serve as handles for intramolecular cyclization reactions, leading to the formation of novel bicyclic and tricyclic scaffolds. The exploration of such reactions could lead to the discovery of compounds with unique three-dimensional structures and novel biological activities.

Q & A

Q. How can researchers optimize the synthesis of 5-Bromo-4-(tert-Butyl)-6-methylpyrimidine to achieve high yield and purity?

Q. How can the compound’s stability under varying storage and experimental conditions be systematically assessed?

  • Methodological Answer : Stability studies should include:
  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (e.g., >150°C) .
  • HPLC Monitoring : Track degradation products under UV light or humid conditions .
  • Solvent Compatibility Tests : Evaluate solubility and stability in DMSO, ethanol, and aqueous buffers (pH 4–9) .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during functionalization reactions of this compound?

Q. How can researchers reconcile discrepancies between computational predictions and experimental data in reactivity studies?

  • Methodological Answer : Discrepancies often stem from approximations in computational models (e.g., solvent effects omitted in gas-phase DFT). Hybrid QM/MM simulations incorporating explicit solvent molecules improve accuracy. Experimental validation via kinetic studies (e.g., Arrhenius plots) or isotopic labeling (e.g., ²H/¹³C) refines mechanistic insights .

Q. What methodological frameworks are suitable for evaluating the compound’s bioactivity in drug discovery contexts?

  • Methodological Answer :
  • In Silico Screening : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) predicts binding affinities.

  • In Vitro Assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7) using MTT assays.

  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS analysis identifies metabolites .

    • Data Table : Key Bioactivity Parameters
Assay TypeTargetKey Metric
DockingEGFR kinaseΔG (binding energy) < -8 kcal/mol
MTT AssayHeLa cellsIC₅₀ < 10 µM

Guidelines for Data Contradiction Analysis

  • Compare synthetic yields across literature methods (e.g., vs. 13) to identify protocol-dependent variability.
  • Cross-validate computational results (e.g., HOMO-LUMO gaps) with electrochemical measurements (cyclic voltammetry) .
  • Use statistical tools (e.g., ANOVA) to assess significance of experimental variables (temperature, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-(tert-Butyl)-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-(tert-Butyl)-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.